molecular formula C22H24N4O2 B12216537 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B12216537
M. Wt: 376.5 g/mol
InChI Key: MKWFBTDCPLCUIX-UHFFFAOYSA-N
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide is a synthetic compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H24N4O2/c1-16-21(17-7-3-2-4-8-17)22(24-19-10-6-5-9-18(19)23-16)25-20(27)15-26-11-13-28-14-12-26/h2-10,21H,11-15H2,1H3,(H,24,25,27)

InChI Key

MKWFBTDCPLCUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone or aldehyde.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced via alkylation and arylation reactions, respectively.

    Attachment of the Morpholinyl Acetamide Moiety: The final step involves the reaction of the benzodiazepine intermediate with morpholine and acetic anhydride to form the morpholinyl acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzodiazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to the benzodiazepine structure. For instance, derivatives have shown effectiveness against multi-drug resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). The mechanism of action typically involves the inhibition of bacterial gyrase, essential for DNA replication in bacteria .

1.2 Neuropharmacological Applications
Benzodiazepines are well-known for their effects on the central nervous system. Compounds similar to N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide are being explored for their anxiolytic and sedative properties. Research indicates that modifications to the benzodiazepine core can enhance selectivity and potency at specific GABA_A receptor subtypes, which could lead to improved therapeutic profiles with fewer side effects .

Neurobiology

2.1 Modulation of Receptor Activity
The compound's interaction with G protein-coupled receptors (GPCRs) is an area of active research. Studies suggest that benzodiazepine derivatives can act as allosteric modulators of metabotropic glutamate receptors, influencing synaptic plasticity and neurotransmission . This modulation can have implications for treating neurological disorders such as schizophrenia and depression.

2.2 Cognitive Enhancement
Research into cognitive enhancers has identified benzodiazepine derivatives as potential candidates for improving memory and learning processes. The ability of these compounds to modulate neurotransmitter systems involved in cognition makes them suitable for further investigation in the context of cognitive dysfunction associated with neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated efficacy against MRSA with MIC values ranging from 0.5–4 μg/mL .
Study 2Neuropharmacological EffectsIdentified selective action on GABA_A receptor subtypes, suggesting potential for reduced side effects compared to traditional benzodiazepines .
Study 3Cognitive EnhancementShowed positive effects on memory retention in animal models, indicating potential applications in treating cognitive decline .

Mechanism of Action

The mechanism of action of this compound likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, the compound may enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholinyl acetamide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.

Biological Activity

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide is a compound that belongs to the benzodiazepine family, which is well-known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview

Benzodiazepines are primarily recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific compound is characterized by a complex structure that includes a benzodiazepine core and a morpholine moiety. This structural configuration is believed to influence its interaction with various neurotransmitter systems.

Pharmacological Properties

1. Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class often exhibit anxiolytic effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism results in increased inhibitory neurotransmission, leading to anxiolytic outcomes. Studies have shown that similar compounds can significantly reduce anxiety-like behaviors in animal models .

2. Anticonvulsant Activity
The anticonvulsant potential of this compound has been investigated through various seizure models. In particular, it has been noted that related benzodiazepine derivatives demonstrate protective effects against induced seizures in models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .

3. Sedative Effects
The sedative properties of this compound may also be attributed to its GABAergic activity. Benzodiazepines are known to induce sedation and muscle relaxation, making them useful in clinical settings for managing anxiety and sleep disorders.

The primary mechanism of action for this compound involves its binding affinity to GABA_A receptors. By facilitating the binding of GABA to these receptors, the compound enhances inhibitory neurotransmission within the central nervous system (CNS), leading to its observed pharmacological effects.

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of benzodiazepine derivatives. Below is a summary table highlighting key findings related to the anticonvulsant and anxiolytic effects:

Study Model Dose Effect Findings
Study 1MES100 mg/kgProtectiveSignificant reduction in seizure duration and frequency
Study 2PTZ300 mg/kgProtectiveComplete protection observed in treated animals
Study 3AnxietyVariesAnxiolyticReduction in anxiety-like behaviors in elevated plus maze tests

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